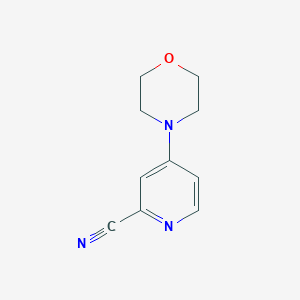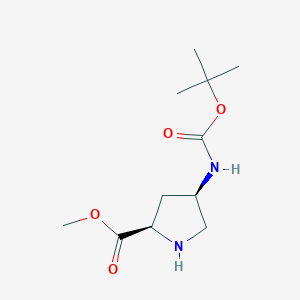
8-Chloro-2-methylisoquinolin-1(2H)-one
Overview
Description
8-Chloro-2-methylisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains a chlorine atom and a methyl group attached to an isoquinoline ring. In
Mechanism of Action
The mechanism of action of 8-Chloro-2-methylisoquinolin-1(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It also inhibits the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It also has anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-Chloro-2-methylisoquinolin-1(2H)-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new drugs and therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Future Directions
There are several future directions for the research on 8-Chloro-2-methylisoquinolin-1(2H)-one. One direction is the development of new drugs and therapies based on this compound. Another direction is the study of its mechanism of action and its potential interactions with other proteins and enzymes in the body. Further studies are also needed to determine its safety and toxicity in animal and human models. Additionally, the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease should also be explored.
Conclusion
In conclusion, this compound is a heterocyclic organic molecule that has potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new drugs and therapies. Further studies are needed to determine its safety and toxicity, as well as its potential use in the treatment of other diseases.
Scientific Research Applications
8-Chloro-2-methylisoquinolin-1(2H)-one has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes such as protein kinase C and phospholipase A2. These properties make it a potential candidate for the development of new drugs and therapies.
properties
IUPAC Name |
8-chloro-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQVMADRMYNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



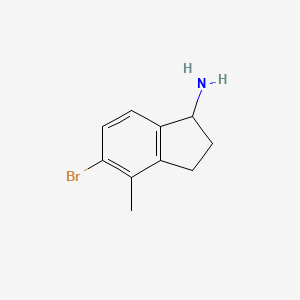
![2-[(Cyclohexylmethyl)amino]ethan-1-ol](/img/structure/B3229000.png)
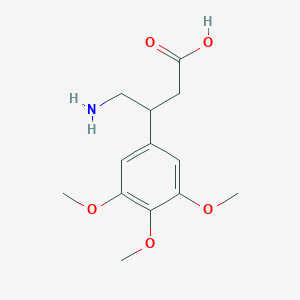
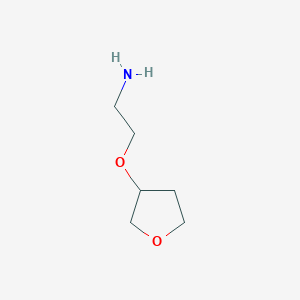
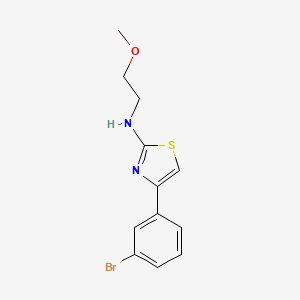
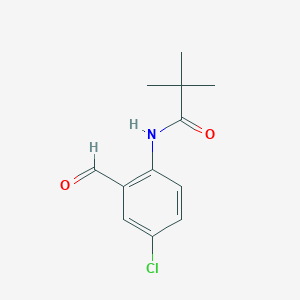
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-](/img/structure/B3229028.png)
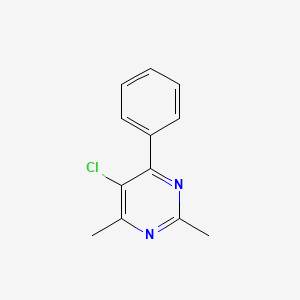

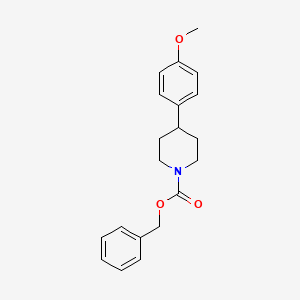
![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)
